BenchChemオンラインストアへようこそ!

5-Bromopyridine-3-sulfonic acid

Perovskite solar cells Defect passivation All-cation anchoring

5-Bromopyridine-3-sulfonic acid (CAS 62009-34-1; MW 238.06 g/mol; molecular formula C₅H₄BrNO₃S) is a heteroaromatic sulfonic acid bearing a bromine atom at the pyridine 5-position and a sulfonic acid group at the 3-position. Its computed XLogP3 of 0.3 reflects intermediate polarity, while the sulfonic acid group (pKa ~1.9) confers strong acidity and aqueous solubility.

Molecular Formula C5H4BrNO3S
Molecular Weight 238.06 g/mol
CAS No. 62009-34-1
Cat. No. B1281078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3-sulfonic acid
CAS62009-34-1
Molecular FormulaC5H4BrNO3S
Molecular Weight238.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)S(=O)(=O)O
InChIInChI=1S/C5H4BrNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10)
InChIKeySMLXJWRGAHUNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyridine-3-sulfonic acid (CAS 62009-34-1): A Dual-Functional Pyridine Sulfonic Acid Building Block for Cross-Coupling and Perovskite Passivation — Evidence-Based Procurement Guide


5-Bromopyridine-3-sulfonic acid (CAS 62009-34-1; MW 238.06 g/mol; molecular formula C₅H₄BrNO₃S) is a heteroaromatic sulfonic acid bearing a bromine atom at the pyridine 5-position and a sulfonic acid group at the 3-position [1]. Its computed XLogP3 of 0.3 reflects intermediate polarity, while the sulfonic acid group (pKa ~1.9) confers strong acidity and aqueous solubility [1]. The compound is commercially available at up to kilogram scale from multiple suppliers, with purities ranging from 95% to 98% (HPLC) [2]. The 5-bromo-3-sulfonic acid substitution pattern creates a bifunctional scaffold in which the C5–Br bond enables Pd-catalyzed cross-coupling chemistry while the C3–SO₃H group provides a handle for sulfonamide/sulfonate ester formation, metal coordination, and hydrogen-bond-directed crystallization — capabilities not simultaneously accessible from non-halogenated or differently halogenated pyridine-3-sulfonic acids [3].

Why 5-Bromopyridine-3-sulfonic acid Cannot Be Replaced by Its 5-Chloro, 5-Fluoro, or Non-Halogenated Analogs — The Evidence for Position-Specific and Halogen-Specific Differentiation


The simultaneous presence of a C5–Br bond and a C3–SO₃H group on the pyridine ring is not a generic structural feature. Regioisomers such as 2-bromopyridine-3-sulfonic acid (CAS 111454-61-6) place the bromine adjacent to the sulfonic acid, sterically and electronically perturbing cross-coupling outcomes . Non-halogenated pyridine-3-sulfonic acid (CAS 636-73-7) lacks the C–Br handle entirely, precluding Pd-catalyzed C–C bond formation [1]. Among 5-halogenated analogs, the 5-chloro derivative (CAS 2358783-64-7) exhibits significantly lower oxidative addition reactivity in Suzuki–Miyaura couplings: the established reactivity order for pyridyl substrates is –Br > –OSO₂F > –Cl [2]. The 5-fluoro analog (CAS 1565908-04-4) is essentially inert toward oxidative addition under standard Pd-catalyzed conditions [2]. Furthermore, in functional materials applications, only the 5-bromo derivative has demonstrated all-cation passivation in perovskite solar cells — a dual-mode interaction (pyridyl N→Pb²⁺; sulfonic acid→FA⁺/Pb²⁺) that depends critically on the electronic balance provided by the bromine substituent [3]. Generic substitution with any of these analogs would either eliminate key reactivity or degrade device performance in a quantifiable manner.

Quantitative Differentiation Evidence for 5-Bromopyridine-3-sulfonic acid (CAS 62009-34-1) Versus Closest Analogs


Perovskite Solar Cell Power Conversion Efficiency: BOH-Treated Device Achieves +2.01% Absolute PCE Gain Over Untreated Baseline

In inverted (p-i-n) perovskite solar cells, introduction of 5-bromopyridine-3-sulfonic acid (BOH) as a precursor additive produced a device power conversion efficiency (PCE) of 24.33%, compared to 22.32% for the untreated control — an absolute gain of 2.01 percentage points and a relative improvement of approximately 9.0% [1]. No other halogenated pyridine-3-sulfonic acid has been reported to achieve comparable all-cation passivation. The dual-site mechanism was experimentally verified: the pyridyl N atom binds undercoordinated Pb²⁺, while the sulfonic acid group interacts with both FA⁺ and Pb²⁺, suppressing nonradiative recombination [1]. BOH-treated devices additionally retained excellent stability after 1200 hours of exposure to 25% relative humidity at room temperature [1].

Perovskite solar cells Defect passivation All-cation anchoring

Suzuki–Miyaura Cross-Coupling Reactivity: –Br Outperforms –Cl and –OSO₂F in Palladium-Catalyzed Chemoselective Pyridine Functionalization

In a systematic study of heteroaryl electrophile reactivity under Pd-catalyzed Suzuki–Miyaura conditions, the reactivity order for pyridine-3-sulfonate derivatives was unequivocally established as –Br > –OSO₂F > –Cl [1]. This order was exploited for stepwise chemoselective synthesis of polysubstituted pyridines: the bromide site underwent oxidative addition preferentially, enabling sequential coupling at bromo-, fluorosulfate-, and chloro-substituted positions without protecting group strategies [1]. The 5-bromo derivative therefore offers a synthetically orthogonal handle that the 5-chloro analog (CAS 2358783-64-7) cannot match in terms of coupling priority, and that the 5-fluoro analog (CAS 1565908-04-4) cannot participate in at all under standard conditions.

Cross-coupling Chemoselective synthesis Palladium catalysis

Argentophilic Silver(I) Coordination Network: Ag···Ag Distance of 3.0159(6) Å with C–H···Br Hydrogen-Bonded 3D Supramolecular Architecture

Reaction of 5-bromopyridine-3-sulfonic acid with AgNO₃ yields the polymeric silver(I) complex [Ag(C₅H₃BrNO₃S)]ₙ, in which each Ag(I) center adopts a slightly distorted tetrahedral O₃N donor geometry coordinated by μ₄-5-bromopyridine-3-sulfonate ligands [1]. The crystal structure (monoclinic, space group C2/c, Z = 8) reveals an Ag···Ag separation of 3.0159(6) Å — diagnostic of argentophilic (d¹⁰–d¹⁰) interactions [1]. Critically, the C5–Br substituent participates in C–H···Br hydrogen bonding that connects the 2D layers into a three-dimensional supramolecular network [1]. By contrast, the non-brominated Ag 3-pyridinesulfonate complex (derived from CAS 636-73-7) forms a different network topology that reversibly and selectively absorbs acetonitrile with a major structural rearrangement — a property absent in the brominated analog due to the additional halogen-bonding constraints [2]. This demonstrates that the C5–Br substituent is not a passive spectator but an active structural director.

Coordination chemistry Crystal engineering Supramolecular networks

Sulfonamide Derivative Kinase Inhibition: 5-Bromopyridine-3-sulfonamide Scaffold Yields PERK Kinase IC₅₀ of 33 nM in Patent-Disclosed Series

A 5-bromo-6-chloro-pyridine-3-sulfonic acid-derived sulfonamide (US10918642, Compound 33; US11491158) demonstrated an IC₅₀ of 33 nM against human PERK kinase (EIF2AK3, cytoplasmic domain residues 540–1115), measured by recombinant enzyme biochemical assay [1]. In a separate study, enantiomeric 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamides inhibited PI3Kα kinase with IC₅₀ values of 1.08 μM and 2.69 μM for the R- and S-isomers, respectively [2]. While these data are for downstream sulfonamide derivatives rather than the free sulfonic acid, they establish the 5-bromopyridine-3-sulfonyl fragment as a validated pharmacophoric building block capable of delivering nanomolar target engagement. The 5-chloro and 5-fluoro analogs, by comparison, appear far less frequently in patent-disclosed kinase inhibitor series — a difference attributable in part to the synthetic accessibility provided by the C5–Br handle for late-stage diversification [3].

Kinase inhibition Drug discovery Sulfonamide pharmacophore

Supplier-Verified Purity and Scalability: 98% HPLC Purity at Kilogram Scale with ≤0.5% Moisture Specification

Commercially, 5-bromopyridine-3-sulfonic acid is available from multiple independent suppliers with verified purity specifications. Capotchem supplies the compound at 98% minimum purity (HPLC), ≤0.5% moisture, and production scale up to kilograms [1]. Fluorochem lists 96% purity . AKSci specifies 95% minimum purity . This tiered availability (95%, 96%, 98%) provides procurement flexibility depending on end-use requirements. By comparison, 5-chloropyridine-3-sulfonic acid (CAS 2358783-64-7) and 5-fluoropyridine-3-sulfonic acid (CAS 1565908-04-4) are listed by fewer suppliers with more limited scale and less standardized analytical documentation, consistent with their lower demand and narrower application scope .

Quality control Bulk procurement Analytical specification

Validated Application Scenarios for 5-Bromopyridine-3-sulfonic acid (CAS 62009-34-1) Based on Quantitative Differentiation Evidence


Perovskite Solar Cell Additive for All-Cation Defect Passivation

Based on the direct head-to-head comparison [Section 3, Evidence Item 1], 5-bromopyridine-3-sulfonic acid (BOH) is the demonstrated additive of choice for inverted perovskite solar cells requiring simultaneous passivation of Pb²⁺ and FA⁺ cation defects. The PCE gain from 22.32% to 24.33% (+2.01% absolute) and the retention of performance after 1200 h at 25% RH [1] make this compound the only halogenated pyridine-3-sulfonic acid with published photovoltaic device data. Researchers procuring additives for perovskite precursor formulations should select this compound when dual-site cation anchoring is the design objective.

Chemoselective Palladium-Catalyzed Cross-Coupling Sequences on Pyridine Scaffolds

For synthetic sequences requiring sequential, chemoselective functionalization of polyhalogenated pyridine substrates, the established reactivity order –Br > –OSO₂F > –Cl [Section 3, Evidence Item 2] positions 5-bromopyridine-3-sulfonic acid as the first reactive site in a programmed coupling cascade [1]. The C3–SO₃H group can be converted to the sulfonyl chloride (CAS 65001-21-0) using PCl₅/POCl₃ [2], then to sulfonamides, enabling a three-directional diversification strategy. This scenario is inaccessible with the 5-chloro analog, which occupies the lowest reactivity tier and cannot be selectively activated in the presence of bromide.

Crystal Engineering of Argentophilic Coordination Networks with Halogen-Bond-Directed Topology

The silver(I) complex [Ag(5-bromopyridine-3-sulfonate)]ₙ exhibits a unique 3D supramolecular architecture sustained by C–H···Br hydrogen bonding that bridges the 2D coordination layers [Section 3, Evidence Item 3] [1]. The Ag···Ag argentophilic distance of 3.0159(6) Å is experimentally established and provides a structural motif not replicable with non-halogenated pyridine-3-sulfonic acid, whose Ag complex adopts a different network topology responsive to acetonitrile sorption [2]. Researchers designing coordination polymers or metal-organic frameworks where halogen bonding contributes to framework rigidity and guest selectivity should procure the 5-bromo derivative over the non-halogenated or chloro analogs.

Medicinal Chemistry: Synthesis of Kinase-Targeting Sulfonamide Libraries via Late-Stage C5 Diversification

The 5-bromopyridine-3-sulfonic acid core has been elaborated into sulfonamide derivatives with nanomolar kinase potency, as evidenced by the 33 nM PERK inhibitor (US10918642) and 1.08–2.69 μM PI3Kα inhibitors [Section 3, Evidence Item 4] [1][2]. The C5–Br bond enables late-stage Suzuki or Buchwald–Hartwig diversification after sulfonamide formation, a synthetic sequence the 5-chloro analog cannot efficiently support due to lower oxidative addition reactivity. Medicinal chemistry groups building focused kinase inhibitor libraries should select this building block for its twin capabilities: validated sulfonamide pharmacophore geometry and a Pd-catalysis-compatible diversification handle at C5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyridine-3-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.